

SGC-CBP30 mechanism of action in cancer cells

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An In-depth Technical Guide on the Mechanism of Action of **SGC-CBP30** in Cancer Cells

Executive Summary

SGC-CBP30 is a potent and selective chemical probe that targets the bromodomains of the homologous transcriptional coactivators CREB-binding protein (CBP) and p300. These proteins are crucial epigenetic regulators, functioning as histone acetyltransferases (HATs) that modulate chromatin structure and gene expression. In numerous cancers, the activity of CBP/p300 is dysregulated, contributing to oncogenic transcription programs. **SGC-CBP30** acts by competitively binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomains, preventing their recruitment to acetylated histones at enhancers and promoters. This targeted inhibition disrupts the transcriptional activation of key oncogenes, most notably MYC and its upstream regulator IRF4, leading to cell cycle arrest, apoptosis, and reduced proliferation in susceptible cancer cell lines, particularly those of hematological origin. This document provides a detailed overview of the mechanism of action, quantitative biochemical and cellular data, key experimental protocols, and visual representations of the relevant pathways.

Core Mechanism of Action: Epigenetic Reader Inhibition

The primary mechanism of **SGC-CBP30** is the selective inhibition of the bromodomain—an epigenetic "reader" module—of CBP (also known as CREBBP) and p300 (also known as EP300).

- **Role of CBP/p300:** CBP and p300 are transcriptional coactivators that link DNA-binding transcription factors to the basal transcription machinery.^{[1][2][3]} A key function is their intrinsic histone acetyltransferase (HAT) activity, which adds acetyl groups to lysine residues on histones (e.g., H3K18, H3K27).^[4] This acetylation neutralizes the positive charge of histones, relaxing chromatin structure and making DNA more accessible for transcription.^[5]
- **The Bromodomain as an "Epigenetic Reader":** Both CBP and p300 contain a bromodomain, which is a protein domain that specifically recognizes and binds to acetylated lysine residues on histones and other proteins.^{[6][7][8]} This "reading" function is critical for anchoring the CBP/p300 complex to active chromatin regions, such as super-enhancers, thereby reinforcing and propagating the transcriptional activation of target genes.^[9]
- **SGC-CBP30's Inhibitory Action:** **SGC-CBP30** is a small molecule designed to competitively bind to the hydrophobic acetyl-lysine binding pocket within the CBP/p300 bromodomains.^[9] By occupying this site, **SGC-CBP30** prevents the bromodomain from engaging with its natural ligands (acetylated histones). This action displaces CBP/p300 from chromatin, particularly at super-enhancer regions that drive the expression of critical oncogenes.^{[4][9]}
- **Downstream Consequences:** The displacement of CBP/p300 leads to a localized reduction in histone acetylation (e.g., H3K27ac) at specific gene loci and subsequent transcriptional repression of key oncogenes.^{[4][10]} This effect is particularly pronounced for genes like MYC and, in multiple myeloma, the transcription factor IRF4, which is a master regulator essential for myeloma cell survival and directly controls MYC expression.^[4] The suppression of this IRF4/MYC axis is a primary driver of the anti-cancer effects of **SGC-CBP30**, which include inhibition of cell proliferation, induction of G0/G1 cell cycle arrest, and apoptosis.^{[4][11]}

Quantitative Data

The potency and selectivity of **SGC-CBP30** have been characterized through various biochemical and cellular assays.

Table 1: Biochemical Potency and Selectivity

Target	Assay Type	Metric	Value (nM)	Selectivity Profile
CBP/CREBBP	Cell-free	IC ₅₀	21 - 69	-
p300/EP300	Cell-free	IC ₅₀	38	-
CBP	Isothermal Titration Calorimetry (ITC)	Kd	21	-
p300	Isothermal Titration Calorimetry (ITC)	Kd	32	-
BRD4(1)	-	-	-	40-fold lower affinity vs. CBP
BRD4(2)	-	-	-	250-fold lower affinity vs. CBP

Data sourced from references:[\[9\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

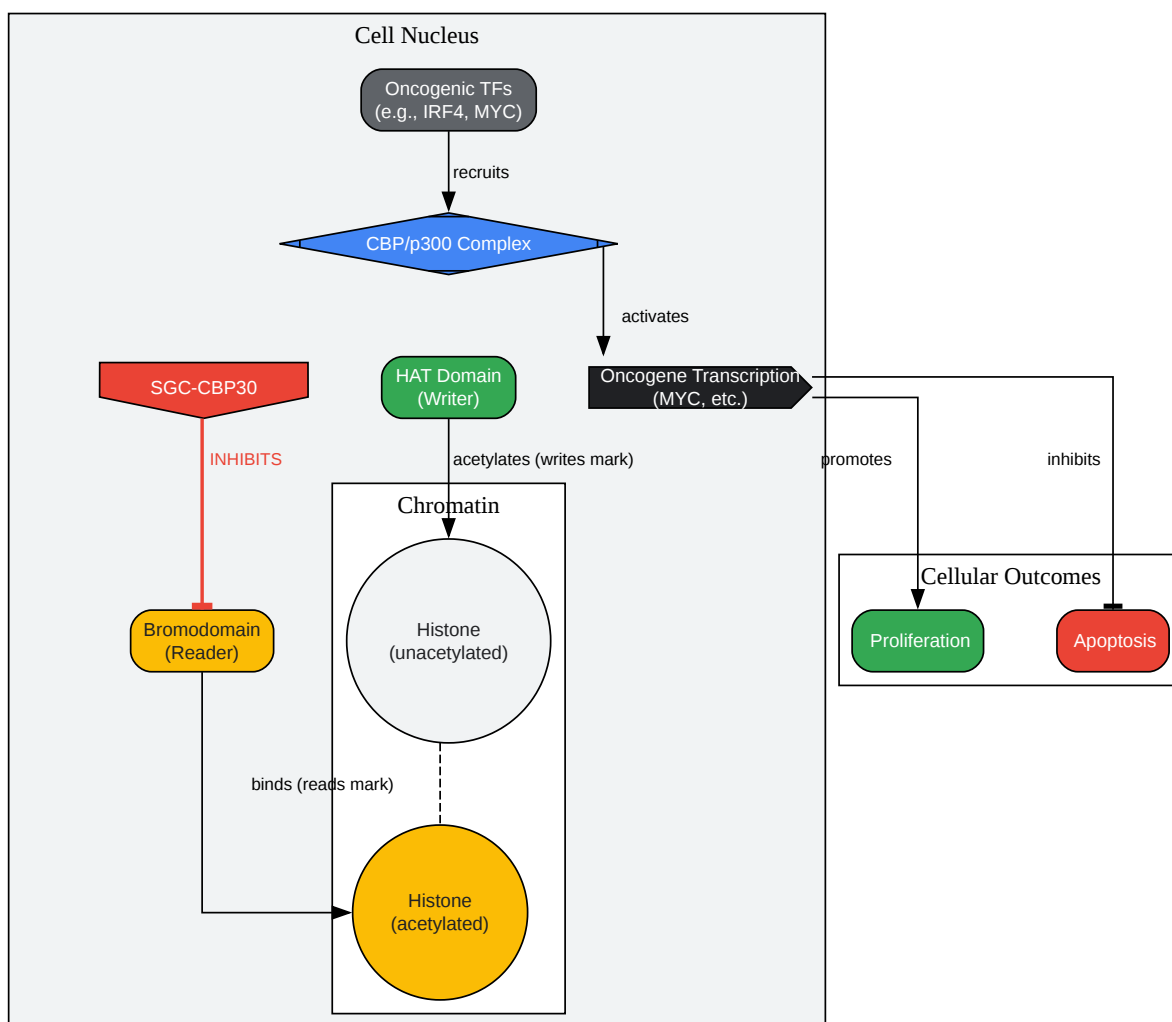
Table 2: Cellular Activity and Efficacy

Cell Line	Cancer Type	Assay	Metric	Value (µM)
Multiple Myeloma (sensitive lines)	Multiple Myeloma	Growth Inhibition	GI ₅₀	< 3
LP-1	Multiple Myeloma	NanoBRET (CBP-H3.3 binding)	EC ₅₀	0.28
AMO1	Multiple Myeloma	MYC Expression (Quantigene)	EC ₅₀	2.7
RKO	Human Colon Carcinoma	p53 Reporter Assay	IC ₅₀	1.5

Data sourced from references:[\[4\]](#)[\[15\]](#)

Visualizations: Pathways and Workflows

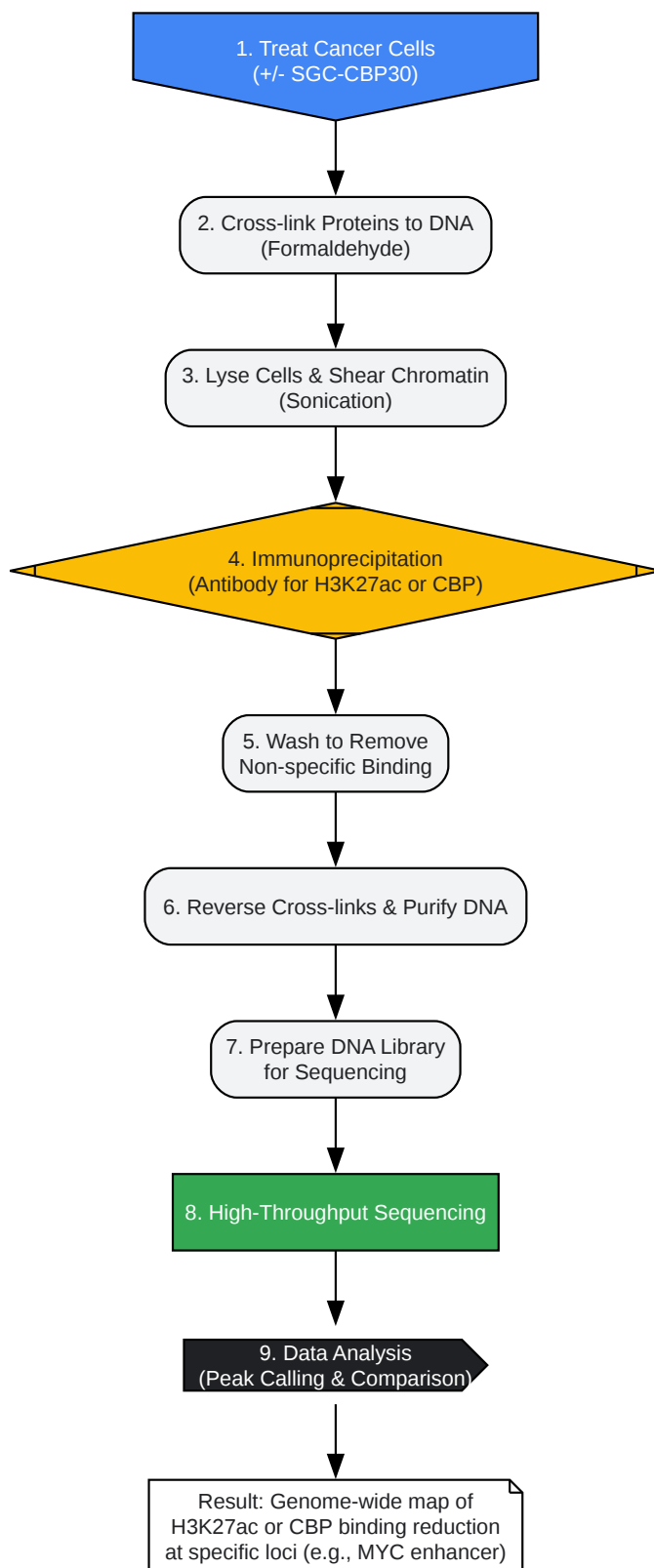
Signaling Pathway of SGC-CBP30 Action



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Caption: **SGC-CBP30** inhibits the CBP/p300 bromodomain, disrupting oncogene transcription.

Experimental Workflow: Chromatin Immunoprecipitation (ChIP-seq)



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Caption: Workflow for ChIP-seq to measure **SGC-CBP30**'s effect on histone marks.

Key Experimental Protocols

The mechanism of **SGC-CBP30** has been elucidated using a combination of biochemical, cellular, and genomic assays.

Biochemical Assay: Isothermal Titration Calorimetry (ITC)

- Objective: To determine the direct binding affinity (K_d) of **SGC-CBP30** to the isolated bromodomain of CBP or p300.
- Methodology:
 - Preparation: A solution of purified recombinant CBP or p300 bromodomain protein is placed in the sample cell of a microcalorimeter. A concentrated solution of **SGC-CBP30** is loaded into the injection syringe. All solutions are prepared in a matched buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).[16]
 - Titration: The **SGC-CBP30** solution is injected into the protein solution in a series of small, precise aliquots at a constant temperature (e.g., 15°C).[16]
 - Measurement: The instrument measures the minute heat changes (either released or absorbed) that occur upon binding of the ligand (**SGC-CBP30**) to the protein.
 - Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a thermodynamic model to calculate the dissociation constant (K_d), stoichiometry (n), and enthalpy of binding (ΔH).

Cellular Target Engagement: NanoBRET™ Assay

- Objective: To measure the ability of **SGC-CBP30** to disrupt the interaction between the CBP bromodomain and its histone ligand inside living cells.
- Methodology:

- Cell Engineering: HEK293 cells are co-transfected with two constructs: one expressing the CBP bromodomain fused to a NanoLuc® luciferase (the energy donor) and another expressing histone H3.3 fused to a HaloTag® protein labeled with a fluorescent probe (the energy acceptor).
- Treatment: The engineered cells are plated and incubated with a serial dilution of **SGC-CBP30** or a vehicle control (DMSO).
- Detection: A substrate for NanoLuc® is added. If the CBP bromodomain and histone H3.3 are in close proximity (<10 nm), Bioluminescence Resonance Energy Transfer (BRET) occurs: the energy from the luciferase excites the fluorescent probe on the HaloTag®, which then emits light at a specific wavelength.
- Analysis: The ratio of the acceptor emission to the donor emission is calculated. A dose-dependent decrease in the BRET signal indicates that **SGC-CBP30** is disrupting the CBP-histone interaction, allowing for the calculation of an EC₅₀ value.^[4]

Downstream Functional Assay: Western Blot for Histone Acetylation

- Objective: To determine the effect of **SGC-CBP30** on the levels of specific histone acetylation marks at gene loci regulated by CBP/p300.
- Methodology:
 - Treatment: Cancer cells (e.g., multiple myeloma line LP-1) are treated with **SGC-CBP30** (e.g., 2.5 µM) or DMSO for a specified time (e.g., 6-24 hours).
 - Histone Extraction: Nuclei are isolated, and histones are extracted, typically using an acid extraction protocol.
 - Protein Quantification: The concentration of the extracted histone proteins is determined using a standard protein assay (e.g., BCA assay).
 - SDS-PAGE and Transfer: Equal amounts of histone protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

- Immunoblotting: The membrane is incubated with a primary antibody specific for an acetylation mark of interest (e.g., anti-H3K27ac). A loading control antibody (e.g., anti-total Histone H3) is used to ensure equal protein loading.
- Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and a chemiluminescent substrate is added to visualize the protein bands.
- Analysis: The intensity of the bands is quantified. A reduction in the H3K27ac band intensity (normalized to total H3) in **SGC-CBP30**-treated cells compared to the control indicates inhibition of CBP/p300 HAT activity at target sites.[\[4\]](#)

Gene Expression Analysis: Quantitative RT-PCR (qRT-PCR)

- Objective: To measure changes in the mRNA expression levels of specific target genes (e.g., MYC, IRF4) following treatment with **SGC-CBP30**.
- Methodology:
 - Treatment: Cancer cells are treated with **SGC-CBP30** or DMSO for a defined period (e.g., 6 hours).[\[4\]](#)
 - RNA Extraction: Total RNA is isolated from the cells using a column-based kit or Trizol reagent.
 - Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
 - Quantitative PCR: The cDNA is used as a template in a qPCR reaction with primers specific for the target gene (MYC) and a stable housekeeping gene (e.g., GAPDH) for normalization. The reaction contains a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA, allowing real-time monitoring of DNA amplification.
 - Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target gene. The change in expression in treated cells is calculated relative to control

cells using the $\Delta\Delta C_t$ method. A significant decrease in MYC mRNA indicates transcriptional repression.[4][10]

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